Ethyl 2-oxo-3-phenylpropanoate
Overview
Description
Ethyl 2-oxo-3-phenylpropanoate is a chemical compound with the molecular formula C11H12O3 . It is also known as Ethyl 3-oxo-2-phenylpropanoate .
Synthesis Analysis
The synthesis of esters like this compound has been a topic of interest in the field of organic chemistry . One method involves the use of photochemical strategies, which have become increasingly popular . The reaction mechanisms involved in these strategies mainly include single electron transfer, energy transfer, or other radical procedures .Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 192.211 Da .Chemical Reactions Analysis
The reaction mechanisms of Rhodium-catalyzed annulation of 2-phenyl-1H-indole with Ethyl 2-diazo-3-oxo-3-phenylpropanoate were investigated by employing the density functional theory (DFT) calculations . Five main steps are included in this reaction: N–H bond activation, C–H bond activation, N2 elimination, migratory insertion of carbine, and protonation .Physical And Chemical Properties Analysis
This compound has a molecular weight of 192.211 Da . It has a mono-isotopic mass of 192.078644 Da .Mechanism of Action
Target of Action
Ethyl 2-oxo-3-phenylpropanoate is a complex organic compound that has been studied in the context of various chemical reactions
Mode of Action
It has been involved in rhodium-catalyzed annulation reactions . The reaction mechanisms were investigated by employing the density functional theory (DFT) calculations. Five main steps are included in this reaction: N–H bond activation, C–H bond activation, N2 elimination, migratory insertion of carbine, and protonation .
Biochemical Pathways
The compound has been studied in the context of chemical reactions, particularly in Rhodium-Catalyzed Annulation reactions . .
Pharmacokinetics
It is known that the compound is insoluble in water but soluble in organic solvents and fats . This could potentially affect its bioavailability and distribution within the body.
Result of Action
The compound has been studied in the context of chemical reactions
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound can volatilize with water vapor and turn yellow in air and sunlight . These factors could potentially affect the compound’s stability and efficacy.
Future Directions
properties
IUPAC Name |
ethyl 2-oxo-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRHEGMAWYPMJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6613-41-8 | |
Record name | ethyl 2-oxo-3-phenylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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